Cas no 477554-09-9 (N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide)

N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide structure
477554-09-9 structure
商品名:N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS番号:477554-09-9
MF:C20H14N2O3S
メガワット:362.401763439178
CID:5970611
PubChem ID:3638503

N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
    • 477554-09-9
    • AKOS008487384
    • N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
    • N-(naphtho[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
    • F0882-0303
    • Oprea1_164693
    • N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
    • インチ: 1S/C20H14N2O3S/c23-19(13-5-7-15-16(11-13)25-10-9-24-15)22-20-21-18-14-4-2-1-3-12(14)6-8-17(18)26-20/h1-8,11H,9-10H2,(H,21,22,23)
    • InChIKey: PQDCHERGUANHJB-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(C2C=CC3=C(C=2)OCCO3)=O)=NC2=C1C=CC1C=CC=CC2=1

計算された属性

  • せいみつぶんしりょう: 362.07251349g/mol
  • どういたいしつりょう: 362.07251349g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 533
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 88.7Ų

N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0882-0303-50mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
477554-09-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0882-0303-100mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
477554-09-9 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0882-0303-1mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
477554-09-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0882-0303-20mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
477554-09-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0882-0303-20μmol
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
477554-09-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0882-0303-15mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
477554-09-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0882-0303-2μmol
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
477554-09-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0882-0303-30mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
477554-09-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0882-0303-4mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
477554-09-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0882-0303-2mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
477554-09-9 90%+
2mg
$59.0 2023-05-17

N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 関連文献

N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamideに関する追加情報

Introduction to N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS No. 477554-09-9)

N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 477554-09-9, represents a unique molecular architecture that combines the structural features of naphthothiazole and benzodioxine moieties. The presence of these heterocyclic systems makes it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The chemical structure of N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is characterized by a fused ring system consisting of a naphthothiazole core linked to a dihydrobenzodioxine moiety. This particular arrangement of rings and functional groups imparts unique electronic and steric properties to the molecule. The carboxamide group at the 6-position further enhances its potential as a pharmacophore by providing a site for hydrogen bonding and interactions with biological targets.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Naphthothiazole derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, benzodioxine derivatives have shown promise in the treatment of neurological disorders and as intermediates in the synthesis of more complex molecules.

The synthesis of N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the naphthothiazole ring system typically involves cyclization reactions followed by functional group modifications to introduce the dihydrobenzodioxine moiety. The final step involves the formation of the carboxamide group through amidation reactions. These synthetic strategies highlight the complexity and elegance of modern organic synthesis.

One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The combination of the naphthothiazole and benzodioxine moieties provides multiple sites for interaction with biological targets. This dual functionality makes it an attractive candidate for designing molecules with enhanced binding affinity and selectivity. Furthermore, the presence of the carboxamide group allows for further derivatization and optimization to tailor its pharmacological properties.

Recent studies have begun to explore the pharmacological profile of N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide in various in vitro and in vivo models. Preliminary results suggest that this compound exhibits promising activities against certain types of cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, it has shown potential in modulating inflammatory responses through interactions with specific enzymes and receptors.

The molecular interactions between N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide and biological targets are being investigated using advanced computational methods such as molecular docking and quantum mechanical calculations. These techniques provide valuable insights into the binding modes and affinity of the compound towards its target proteins. Such information is crucial for designing more effective derivatives with improved pharmacokinetic properties.

In conclusion, N-{naphtho1,2-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS No. 477554-09-9) represents a significant advancement in pharmaceutical chemistry with its unique molecular architecture and promising biological activities. Further research is warranted to fully elucidate its therapeutic potential and to develop novel derivatives that can address unmet medical needs. The combination of synthetic organic chemistry and computational biology offers exciting opportunities for discovering new drugs based on this compound.

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